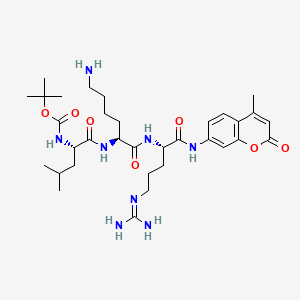

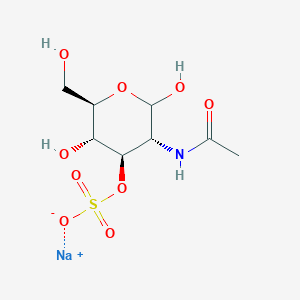

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Xylan Derivatives and Biopolymer Applications

One study explores the chemical modification of xylan into ethers and esters, yielding biopolymers with specific properties based on the functional groups and substitution patterns. These xylan esters, including ones with novel structures synthesized under homogeneous conditions, may find applications in drug delivery systems due to their ability to form spherical nanoparticles. This research highlights the potential of chemically modified biopolymers for various applications, a concept that could be relevant to the modification and application of "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" in similar contexts (Petzold-Welcke et al., 2014).

Role of Amine Activators in Acrylic Bone Cements

The review on amine activators in the curing of acrylic resins presents insights into the kinetics, mechanism, and implications for biomedical applications, such as denture resins or acrylic bone cements. Understanding the role of tertiary aromatic amines in such systems could provide a foundation for exploring the catalytic or modifying roles that compounds like "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" might play in similar polymerization or curing processes (Vázquez et al., 1998).

Hyaluronan Esterification and Biomedical Materials

Research on hyaluronan derivatives through partial or total esterification has led to the development of new materials with varied biological properties, offering potential in clinical applications due to differences in hydration and stability. This study underscores the impact of chemical esterification on the biological and physical properties of polymers, relevant to understanding how modifications like "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" might alter the functionality of similar compounds in biomedical contexts (Campoccia et al., 1998).

Analytical Techniques for Characterizing Humic Substances

The use of thermochemolysis with tetramethylammonium hydroxide (TMAH) for the structural characterization of humic substances highlights advanced analytical techniques for understanding complex organic matrices. This approach, which involves methylation of carboxylic and hydroxyl groups, could be pertinent to the analysis and characterization of "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester," especially in understanding its interaction with natural organic matter or in environmental matrices (Río & Hatcher, 2013).

Direct Esterification of CO to Dimethyl Oxalate and Carbonate

A review focusing on the direct esterification of CO to produce dimethyl oxalate (DMO) and dimethyl carbonate (DMC) sheds light on the catalyst microstructure and the functional motifs responsible for catalytic selectivity. The insights into catalyst design and reaction control could inform the development of processes involving "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester," especially in catalysis or synthetic chemistry applications (Wang et al., 2020).

Propriétés

IUPAC Name |

methyl (2R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQDNGJQNODLOJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652446 |

Source

|

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester | |

CAS RN |

172168-14-8 |

Source

|

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)